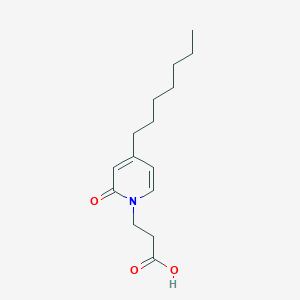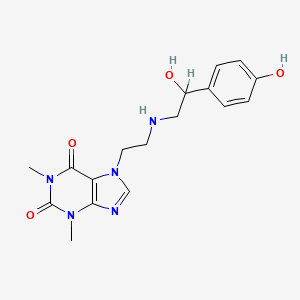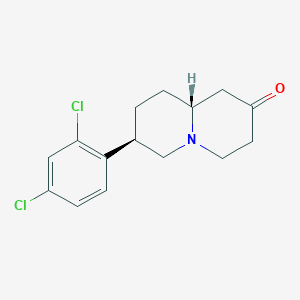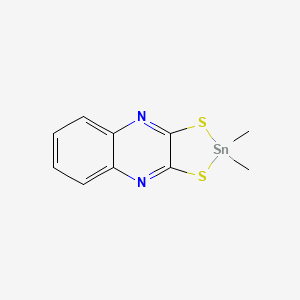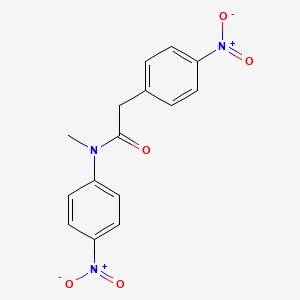
N-Methyl-N,2-bis(4-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N,2-bis(4-nitrophenyl)acetamide is an organic compound belonging to the class of amides It is characterized by the presence of two nitrophenyl groups attached to an acetamide moiety, with a methyl group on the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N,2-bis(4-nitrophenyl)acetamide typically involves the acylation of 4-nitroaniline with an acyl chloride, followed by methylation. One common method involves the reaction of 4-nitroaniline with chloroacetyl chloride to form N-(4-nitrophenyl)chloroacetamide, which is then methylated using a methylating agent such as methyl iodide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N,2-bis(4-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-Methyl-N,2-bis(4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of N-Methyl-N,2-bis(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl groups can participate in electron transfer reactions, while the acetamide moiety can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Nitrophenyl)acetamide: Similar structure but lacks the methyl group on the nitrogen atom.
N-(2-Methyl-4-nitrophenyl)acetamide: Similar structure with a methyl group on the phenyl ring instead of the nitrogen atom
Uniqueness
N-Methyl-N,2-bis(4-nitrophenyl)acetamide is unique due to the presence of two nitrophenyl groups and a methyl group on the nitrogen atom
Propriétés
Numéro CAS |
75990-87-3 |
|---|---|
Formule moléculaire |
C15H13N3O5 |
Poids moléculaire |
315.28 g/mol |
Nom IUPAC |
N-methyl-N,2-bis(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C15H13N3O5/c1-16(12-6-8-14(9-7-12)18(22)23)15(19)10-11-2-4-13(5-3-11)17(20)21/h2-9H,10H2,1H3 |
Clé InChI |
DMPSAXNWZRCFHH-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




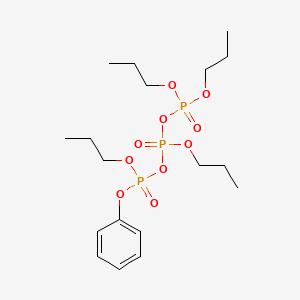
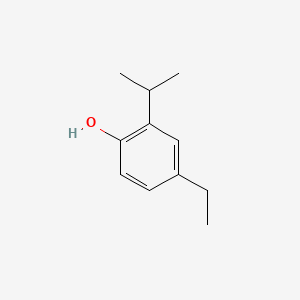
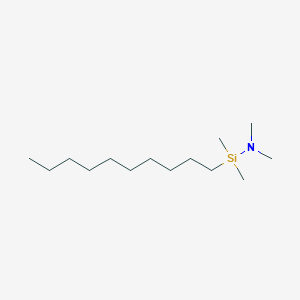
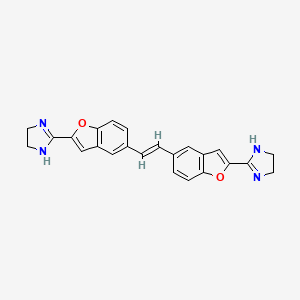

![N-{4-[(E)-(Benzylimino)methyl]phenyl}acetamide](/img/structure/B14441726.png)
